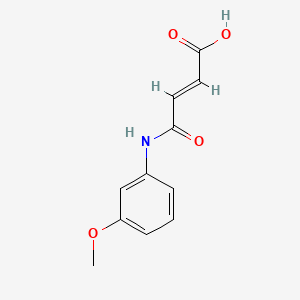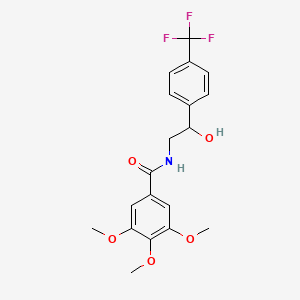
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, cancer, and inflammation.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound may interact with multiple receptors, as is common with many bioactive aromatic compounds .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, potentially binding with high affinity to its targets .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be crucial factors influencing its pharmacological effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide in lab experiments is its selectivity for 20-HETE synthase, which makes it a useful tool for studying the role of 20-HETE in various diseases. Another advantage is its ability to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide. One direction is to further explore its potential therapeutic applications in various diseases, such as hypertension, cancer, and inflammation. Another direction is to develop more potent and selective inhibitors of 20-HETE synthase, which can improve the efficacy and specificity of this compound. In addition, future research can focus on the development of novel drug delivery systems for this compound, which can improve its solubility and bioavailability. Finally, further studies can investigate the off-target effects of this compound on other enzymes, which can improve our understanding of its mechanism of action.
Conclusion:
In conclusion, this compound, or this compound, is a selective inhibitor of 20-HETE synthase that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of 20-HETE synthesis, which can reduce blood pressure, inhibit cancer growth, and reduce inflammation. Although this compound has advantages and limitations for lab experiments, there are several future directions for research that can improve our understanding of its therapeutic potential.
Synthesis Methods
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with 2-(4-(trifluoromethyl)phenyl)acetyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. The purity of the compound can be confirmed by NMR and HPLC analysis.
Scientific Research Applications
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have antihypertensive effects by inhibiting the production of 20-HETE, a potent vasoconstrictor. In addition, this compound has been found to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been studied as a potential treatment for ischemic stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO5/c1-26-15-8-12(9-16(27-2)17(15)28-3)18(25)23-10-14(24)11-4-6-13(7-5-11)19(20,21)22/h4-9,14,24H,10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNPWHQVYDYGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)

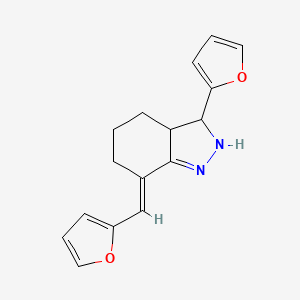

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)
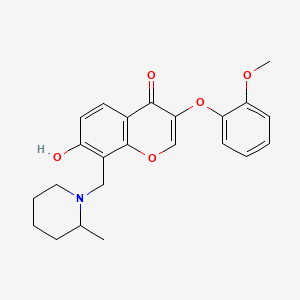


![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)
![3,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2856280.png)
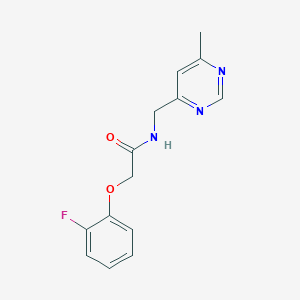
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)
